Prochlorperazine edisylate

Catalog No.
S590624
CAS No.
1257-78-9
M.F
C22H30ClN3O6S3
M. Wt
564.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prochlorperazine edisylate

CAS Number

1257-78-9

Product Name

Prochlorperazine edisylate

IUPAC Name

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;ethane-1,2-disulfonic acid

Molecular Formula

C22H30ClN3O6S3

Molecular Weight

564.1 g/mol

InChI

InChI=1S/C20H24ClN3S.C2H6O6S2/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;3-9(4,5)1-2-10(6,7)8/h2-3,5-8,15H,4,9-14H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8)

InChI Key

SWOUGRBFXFILIB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CS(=O)(=O)O)S(=O)(=O)O

Solubility

73.3 [ug/mL]

Synonyms

Compazine, Edisylate Salt, Prochlorperazine, Edisylate, Prochlorperazine, Maleate, Prochlorperazine, Prochlorperazine, Prochlorperazine Edisylate, Prochlorperazine Edisylate Salt, Prochlorperazine Maleate, Salt, Prochlorperazine Edisylate

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CS(=O)(=O)O)S(=O)(=O)O

Management of Schizophrenia and Psychosis:

Prochlorperazine edisylate, a first-generation antipsychotic medication, has been studied in the context of managing schizophrenia and other psychotic disorders. Its mechanism of action primarily involves blocking dopamine D2 receptors in the brain, which are thought to be hyperactive in these conditions []. While historically used, prochlorperazine is generally considered less favorable than newer antipsychotic medications due to its higher risk of side effects, including movement disorders and tardive dyskinesia []. However, research suggests it can be an effective alternative in specific situations, such as for patients who cannot tolerate other medications or experience better symptom control with prochlorperazine [].

Treatment of Nausea and Vomiting:

Prochlorperazine edisylate is also investigated for its antiemetic (anti-vomiting) properties. It is believed to work by blocking dopamine and histamine receptors in the brainstem's chemoreceptor trigger zone (CTZ), which plays a crucial role in nausea and vomiting []. Research suggests prochlorperazine can be effective in managing nausea and vomiting associated with various conditions, including post-operative nausea and vomiting (PONV), chemotherapy-induced nausea and vomiting (CINV), and migraine headaches [, ]. However, newer antiemetic medications with fewer side effects are often preferred choices.

Prochlorperazine edisylate is a derivative of prochlorperazine, which is classified as a typical antipsychotic agent belonging to the phenothiazine class. It is primarily used for its antiemetic properties to treat severe nausea and vomiting, and it also serves as an antipsychotic for managing psychotic disorders such as schizophrenia and generalized anxiety not attributable to a mental health condition. The compound exerts its effects by blocking dopamine D2 receptors in the central nervous system, which helps regulate mood and behavior while also depressing the chemoreceptor trigger zone responsible for nausea and vomiting .

The chemical formula for prochlorperazine edisylate is C22H30ClN3O6S3C_{22}H_{30}ClN_{3}O_{6}S_{3} with a molecular weight of approximately 564.13 g/mol . Its structure includes a phenothiazine core, which is characteristic of many antipsychotic medications, and an ethane-1,2-disulfonic acid moiety that enhances its solubility and bioavailability .

Prochlorperazine edisylate's mechanism of action is multifaceted:

  • Dopamine D2 Receptor Antagonism: It primarily acts as a dopamine D2 receptor antagonist in the central nervous system. Blocking these receptors reduces dopamine activity, leading to antipsychotic effects and managing symptoms like hallucinations and delusions [].
  • Antiemetic Effect: Prochlorperazine is thought to work in the area postrema, a brainstem structure involved in nausea and vomiting regulation. It might also block dopamine receptors in this region, contributing to its antiemetic properties.

Prochlorperazine edisylate can cause various side effects, including:

  • Drowsiness
  • Dizziness
  • Movement disorders like tardive dyskinesia (involuntary muscle movements) [].
  • Low blood pressure
  • QT prolongation (abnormal heart rhythm).

It's crucial to note that:

  • Prochlorperazine edisylate can interact with other medications, so consulting a healthcare professional before use is essential [].
  • The drug can cause birth defects and shouldn't be used during pregnancy unless deemed absolutely necessary by a doctor.
Typical of phenothiazine derivatives. Key reactions include:

  • Alkylation: The synthesis involves alkylation of 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of sodamide to form prochlorperazine, which is then converted to its edisylate form .
  • Metabolism: In vivo, prochlorperazine undergoes hepatic metabolism through oxidation, hydroxylation, demethylation, and conjugation with glucuronic acid. Cytochrome P450 enzymes, particularly CYP2D6, play a significant role in these metabolic pathways .

Prochlorperazine edisylate exhibits several biological activities:

  • Dopamine Receptor Antagonism: It primarily antagonizes D2 dopamine receptors, leading to decreased dopaminergic activity in the brain. This mechanism is crucial for its antipsychotic and antiemetic effects .
  • Histamine and Adrenergic Receptor Blockade: The compound also inhibits histaminergic H1 receptors and alpha-1 adrenergic receptors, contributing to its sedative properties and potential side effects such as hypotension .
  • Calcium Ion Influx Inhibition: Recent studies suggest that prochlorperazine may inhibit the P2X7 receptor in macrophages, leading to reduced calcium ion influx, which could have implications for inflammatory responses .

The synthesis of prochlorperazine edisylate typically involves:

  • Starting Materials: 2-chlorophenothiazine and 1-(3-chloropropyl)-4-methylpiperazine.
  • Reagents: Sodamide is commonly used as a base during the alkylation process.
  • Reaction Conditions: The reaction is carried out under controlled temperature and pressure to facilitate the formation of the desired product.
  • Purification: Following synthesis, purification methods such as recrystallization or chromatography may be employed to isolate prochlorperazine edisylate from by-products .

Prochlorperazine edisylate has several clinical applications:

  • Antiemetic Treatment: It is widely used to control severe nausea and vomiting associated with various conditions, including chemotherapy-induced nausea .
  • Psychiatric Disorders: The drug is effective in treating schizophrenia and acute psychotic episodes .
  • Anxiety Management: It can be used for short-term management of anxiety that is not related to a primary psychiatric disorder .

Prochlorperazine edisylate has been studied for its interactions with other drugs:

  • CNS Depressants: Co-administration with other central nervous system depressants (e.g., alcohol, barbiturates) can enhance sedative effects and increase the risk of respiratory depression .
  • Antihypertensive Agents: Due to its potential to cause hypotension, caution is advised when used alongside antihypertensive medications .
  • Chemotherapeutic Agents: Its antiemetic properties may mask signs of toxicity from chemotherapeutic agents; thus, careful monitoring is necessary during concurrent use .

Several compounds share structural or functional similarities with prochlorperazine edisylate. Here are a few notable examples:

Compound NameClassPrimary UseUnique Feature
ChlorpromazinePhenothiazineAntipsychoticFirst-generation antipsychotic; broader receptor activity
FluphenazinePhenothiazineAntipsychoticLong-acting formulation; less sedation
PerphenazinePhenothiazineAntipsychoticPotent D2 antagonist; used in severe cases
Ondansetron5-HT3 antagonistAntiemeticSpecifically targets serotonin receptors
HaloperidolButyrophenoneAntipsychoticHigh potency; less sedative effect

Prochlorperazine edisylate stands out due to its dual action as both an antipsychotic and an antiemetic agent while exhibiting a unique receptor profile that includes significant antagonism at dopamine D2 receptors alongside histaminergic and adrenergic receptor blockade . This multifaceted activity allows it to address various clinical needs effectively.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

563.0985269 g/mol

Monoisotopic Mass

563.0985269 g/mol

Heavy Atom Count

35

UNII

PG20W5VQZS

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Prochlorperazine Edisylate is the edisylate salt form of prochlorperazine, a derivative of phenothiazine with antipsychotic and antiemetic properties. Prochlorperazine edisylate blocks postsynaptic dopamine receptors in cortical and limbic areas of the brain, thereby preventing the excess of dopamine in the brain. This leads to a reduction in psychotic symptoms, including hallucinations and delusions. Prochlorperazine edisylate appears to exert its antiemetic activity by blocking the dopamine and histamine receptors in the chemical trigger zone (CTZ) in the brain, thereby relieving nausea and vomiting.

MeSH Pharmacological Classification

Antipsychotic Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

1257-78-9

Wikipedia

Prochlorperazine edisylate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types